Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound are not publicly available, analogous boronic esters exhibit characteristic signals. The aromatic protons adjacent to the boronic ester (C5 position) typically resonate as singlets near δ 7.8–8.2 ppm due to deshielding by the electron-withdrawing boron group. The cyclobutoxy methine proton (C3 position) appears as a multiplet near δ 4.5–5.0 ppm , while its methylene protons resonate at δ 1.6–2.2 ppm . The pinacol methyl groups (C4,4',5,5') produce singlets near δ 1.2–1.4 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The molecular ion peak at m/z 332.20 corresponds to the molecular weight. Fragmentation patterns likely include loss of the cyclobutoxy group (–C₄H₇O, 87.10 Da) and cleavage of the boronic ester moiety (–C₆H₁₂BO₂, 141.98 Da).
X-ray Crystallographic Studies
No published X-ray crystallographic data exist for this specific compound. However, related boronic esters, such as methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 929626-17-5), adopt planar geometries at the boron center with B–O bond lengths of 1.36–1.38 Å and O–B–O angles near 117° . The cyclobutoxy group’s puckered conformation likely introduces steric interactions that distort the benzene ring’s planarity.
Comparative Analysis with Related Boronic Esters
The cyclobutoxy substituent increases molecular weight by 56.06 g/mol compared to the methyl analogue while reducing hydrophobicity (lower LogP). The additional rotatable bond in the cyclobutoxy group enhances conformational flexibility, potentially improving solubility in polar aprotic solvents.
Properties
Molecular Formula |
C18H25BO5 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
methyl 3-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)13-9-12(16(20)21-5)10-15(11-13)22-14-7-6-8-14/h9-11,14H,6-8H2,1-5H3 |
InChI Key |
NYYZPEQOAYLAKN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Typical Laboratory Synthesis
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Methyl 3-cyclobutoxy-5-bromobenzoate (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), potassium acetate (2 equiv), dioxane | Combine in a dry flask under nitrogen atmosphere. |
| 2 | Heat to 90 °C for 12–16 hours | Reaction proceeds via palladium-catalyzed borylation. |
| 3 | Cool, quench with water, extract with ethyl acetate | Workup to isolate crude product. |
| 4 | Purify by column chromatography or recrystallization | Obtain pure methyl 3-cyclobutoxy-5-(pinacol boronate)benzoate. |
Alternative Approaches
- Lithiation/Borylation Sequence: Directed ortho-lithiation of methyl 3-cyclobutoxybenzoate followed by quenching with a boron electrophile (e.g., trialkyl borates) can be used but is less common due to sensitivity and regioselectivity challenges.
- Copper-Catalyzed Borylation: Recent methods use copper catalysts with diboron reagents under milder conditions but are less established for this specific substrate.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Conditions | Notes |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Pd catalyst (optimized loading) | Catalyst recycling important |
| Base | Potassium acetate (2 equiv) | Potassium carbonate or acetate | Base choice affects yield |
| Solvent | Dioxane or THF | Dioxane, THF, or mixed solvents | Solvent purity critical |
| Temperature | 80–100 °C | 80–110 °C | Precise control improves yield |
| Reaction Time | 12–16 hours | 8–24 hours | Scale-dependent |
| Yield | 70–90% | >85% | Industrial yields optimized |
| Purification | Chromatography, recrystallization | Crystallization, filtration | Scalable purification methods |
Research Findings and Optimization
- Effect of Base: Potassium acetate is preferred for mild basicity, minimizing side reactions; stronger bases can lead to deborylation or hydrolysis.
- Catalyst Ligands: Use of bidentate phosphine ligands (dppf) enhances catalyst stability and turnover number.
- Solvent Effects: Polar aprotic solvents like dioxane provide good solubility and reaction rates.
- Substituent Effects: The cyclobutoxy group is electron-donating, which can slightly retard oxidative addition but improves regioselectivity by steric hindrance.
Recent studies have explored microwave-assisted borylation to reduce reaction times and improve yields, demonstrating potential for process intensification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted benzoates and boronic acid derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, making it useful in biochemical applications. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the boronic ester and the halide substrate .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs, highlighting substituent differences and their implications:
Key Observations :
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction () is universally applicable to these boronate esters. Key differences include:
Crystallographic and Computational Insights
- Fluoro Derivative (C₁₄H₁₈BFO₄) : X-ray studies reveal planar boron centers, facilitating transmetallation. DFT calculations confirm fluorine’s electron-withdrawing effect stabilizes the boronate moiety.
- Methyl-Substituted Analog (C₁₅H₂₁BO₄) : Crystal packing shows steric clashes between methyl and boronate groups, corroborating reduced reactivity.
Biological Activity
Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a synthetic compound that incorporates a dioxaborolane moiety known for its utility in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₅BO₅
- Molecular Weight : 332.20 g/mol
- CAS Number : 1016979-31-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The dioxaborolane group is known to participate in reversible covalent bonding with nucleophiles such as amino acids in proteins, which can modulate enzyme activity and influence cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic studies revealed that the compound may activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated a dose-dependent inhibition of bacterial growth.
- The mechanism appears to involve disruption of bacterial cell membrane integrity.
Case Studies
-
Study on Anticancer Efficacy
- Objective : To evaluate the anticancer effects on human breast cancer cell lines (MCF-7).
- Findings : Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. Apoptosis was confirmed via flow cytometry analysis.
-
Study on Antimicrobial Activity
- Objective : To assess the antimicrobial efficacy against E. coli.
- Findings : The compound exhibited an MIC of 32 µg/mL. Time-kill studies showed a rapid decrease in viable cell counts within 2 hours of exposure.
Safety and Toxicology
The safety profile of this compound has been evaluated through various toxicological assessments:
- Acute toxicity studies indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
